N-(4-BROMO-3-METHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-BROMO-3-METHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a useful research compound. Its molecular formula is C21H19BrFN3O2 and its molecular weight is 444.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-Bromo-3-methylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the compound's biological activity based on available research, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves multi-step reactions starting from 4-bromo-3-methyl aniline and various coupling reactions to introduce the quinoline and morpholine moieties. Specific synthetic routes may include:
- Formation of the Quinoline Core: Utilizing cyclization methods to form the quinoline structure.
- Introduction of the Morpholine Group: This is achieved through carbonylation reactions that attach the morpholine moiety to the quinoline scaffold.
- Final Modifications: Fluorination and bromination steps are performed to yield the final compound.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon) | 0.64 | PLK4 inhibition |
A549 (Lung) | 1.2 | EGFR pathway modulation |
MCF7 (Breast) | 1.5 | Induction of apoptosis via caspase activation |
The mechanism involves inhibition of key kinases such as PLK4 and EGFR, which are critical in cell cycle regulation and tumor growth.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against several pathogens. In particular, it has been evaluated for its effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results are summarized below:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.125 µg/mL | Bacteriostatic |
Escherichia coli | 0.25 µg/mL | Bactericidal |
These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.
Case Studies
-
In Vivo Tumor Model Study:
A study conducted on mice bearing HCT116 tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating effective antitumor activity. -
Resistance Mechanism Investigation:
Further research into its mechanism revealed that the compound disrupts the signaling pathways involved in drug resistance, making it a candidate for combination therapies with existing chemotherapeutic agents.
属性
IUPAC Name |
[4-(4-bromo-3-methylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O2/c1-13-10-15(3-4-18(13)22)25-20-16-11-14(23)2-5-19(16)24-12-17(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXYMSGUDUFVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。